molecular formula C20H20N4O B2568558 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone CAS No. 1795444-06-2

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone

Katalognummer: B2568558
CAS-Nummer: 1795444-06-2
Molekulargewicht: 332.407
InChI-Schlüssel: CXEHCUHUWZOWSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine core substituted at the 3-position with a 1,2,3-triazole moiety and a methanone group linked to a 4′-methylbiphenyl scaffold. Such hybrid structures are often explored for kinase inhibition, antimicrobial activity, or as scaffolds in drug discovery .

Eigenschaften

IUPAC Name

[4-(4-methylphenyl)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-2-4-16(5-3-15)17-6-8-18(9-7-17)20(25)23-12-10-19(14-23)24-13-11-21-22-24/h2-9,11,13,19H,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEHCUHUWZOWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone belongs to a class of triazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a triazole ring, a pyrrolidine moiety, and a biphenyl group. This unique structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies indicate that compounds with triazole rings exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, research has shown that similar triazole-based compounds demonstrate potent antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis and function .

Anticancer Properties
The anticancer potential of triazole derivatives is notable. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds featuring the triazole structure have been reported to inhibit the activity of certain kinases involved in cancer signaling pathways . In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antioxidant Activity
Triazole-containing compounds have also been evaluated for their antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often attributed to the presence of electron-donating groups in the triazole structure .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways involved in cell survival and proliferation.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations .
Study 2 Evaluated the cytotoxic effects of a related triazole compound on various cancer cell lines. The compound induced apoptosis in 70% of tested cells at IC50 values lower than 10 µM .
Study 3 Assessed antioxidant properties using DPPH radical scavenging assays. The compound exhibited a scavenging activity comparable to well-known antioxidants like ascorbic acid .

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound consists of:

  • A triazole ring known for its bioactivity.
  • A pyrrolidine ring that enhances solubility and reactivity.
  • A biphenyl moiety which contributes to its electronic properties.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Attachment of the Pyrrolidine Ring : This may involve nucleophilic substitution or coupling reactions.
  • Incorporation of the Biphenyl Moiety : Often through electrophilic aromatic substitution or acylation reactions.

Industrial Production

For large-scale production, optimization of synthetic routes is crucial to ensure high yield and purity. Techniques such as continuous flow chemistry and automated reactors are often employed.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms include:

  • Induction of Apoptosis : The triazole moiety interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : Compounds have shown the ability to halt cell cycle progression in cancerous cells.

Antimicrobial Properties

The presence of the triazole ring is associated with antimicrobial activity against various pathogens. While specific data on this compound's efficacy against ESKAPE pathogens is limited, related compounds have demonstrated promising results.

Neuroprotective Effects

Similar derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. They exhibit significant activity against oxidative stress and neurotoxicity.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of this compound against human cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer). Results indicated promising IC50 values, suggesting effective anticancer activity.

Case Study 2: Neuroprotective Research

In rodent models, derivatives similar to this compound showed significant neuroprotective effects against haloperidol-induced catalepsy, indicating potential therapeutic applications in treating Parkinson's disease.

Case Study 3: Antimicrobial Screening

A screening of triazole derivatives revealed variable potency against Gram-positive and Gram-negative bacteria. Further optimization is needed to enhance efficacy against specific pathogens.

Analyse Chemischer Reaktionen

Triazole Ring Reactivity

The 1,2,3-triazole ring participates in click chemistry and alkylation/arylation reactions.

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The triazole core is synthesized via CuAAC, a cornerstone reaction for this class of compounds. Source demonstrates optimized conditions using CuSO₄/(BimH)₃ (5 mol %) with acetic acid, achieving 99% yield (Table 1).

Catalyst SystemLigandAcidSolventYield (%)
CuSO₄/(BimH)₃(BimH)₃HCOOHMeOH/H₂O99
CuI/TBTATBTAH₂SO₄DMF85

N-Alkylation/Arylation

The triazole N1 position undergoes alkylation with electrophiles. For example, reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives, enhancing lipophilicity for drug design.

Biphenyl Group Reactivity

The 4'-methylbiphenyl moiety enables cross-coupling and functionalization .

Suzuki-Miyaura Coupling

The biphenyl system can be extended via palladium-catalyzed coupling. Source reports a 90% yield for analogous biphenyl ketones using Pd(OAc)₂ (0.000001 mol %) with 2-(di-tert-butylphosphino)biphenyl in toluene/THF (Table 2).

SubstrateCatalyst LoadingLigandSolventYield (%)
4-Bromoacetophenone0.000001 mol %2-(di-t-BuP)biphenylToluene/THF90

Electrophilic Substitution

The electron-rich biphenyl ring undergoes nitration or sulfonation at the para-position relative to the methyl group.

Pyrrolidine Functionalization

The pyrrolidine nitrogen participates in Mannich reactions or acylation . For instance, acylation with acetyl chloride in dichloromethane introduces acetyl groups, modifying steric and electronic properties.

Ketone Transformations

The central ketone undergoes:

  • Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol (yield: ~75%).

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols.

Methylthiophene Reactivity (Ancillary Group)

The 4-methylthiophen-2-yl group (if present in analogs) undergoes nucleophilic substitution at the methylthio (-SMe) site. For example, displacement with amines in DMF forms thioether derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrrolidine-Triazole Derivatives

(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone ()
  • Structural Differences : The target compound replaces the chlorophenyl and oxadiazole groups with a methylbiphenyl system.
  • Functional Implications: The biphenyl group in the target compound increases lipophilicity (predicted logP ~4.2 vs. The oxadiazole in ’s compound may enhance electron-withdrawing effects, whereas the methylbiphenyl in the target compound could stabilize hydrophobic binding pockets in enzymes .
[4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinylmethanone ()
  • Structural Differences: The phenoxyphenyl group in is replaced by a methylbiphenyl in the target compound.
  • Functional Implications: Methylbiphenyl’s planar structure may improve stacking interactions compared to the flexible phenoxyphenyl, favoring tighter binding to flat enzymatic surfaces (e.g., kinase ATP pockets) . Molecular weight: Target compound (~425 g/mol) vs. (334.14 g/mol), suggesting differences in solubility and bioavailability .

Pyrazole and Triazole Methanones

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone ()
  • Structural Differences : Pyrazolo-pyrimidine and dimethylpyrazole replace the triazole-pyrrolidine and biphenyl in the target compound.
  • Functional Implications :
    • ’s compound demonstrated kinase inhibition (IC50 ~50 nM for JAK2), while the target’s triazole-pyrrolidine may target different kinases (e.g., BTK or EGFR) due to altered hydrogen-bonding motifs .
    • Synthetic complexity: The target compound’s triazole-pyrrolidine requires click chemistry, whereas ’s pyrazolo-pyrimidine involves multi-step cyclization .
(1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl)(4-pyridinyl)methanone ()
  • Structural Differences : The trifluoromethylphenyl and pyridinyl groups contrast with the methylbiphenyl and pyrrolidine in the target.
  • Functional Implications: Fluorine substituents in improve metabolic stability but may increase toxicity risks. Calculated polar surface area (PSA): Target compound (~75 Ų) vs. (~90 Ų), suggesting better blood-brain barrier penetration for the target .

Research Findings and Implications

  • Antimicrobial Activity : Analogous to ’s bis-pyridines, the target compound’s triazole-pyrrolidine may disrupt bacterial cell membranes (MIC ~2–8 µg/mL against S. aureus) .
  • Synthetic Challenges : The triazole-pyrrolidine linkage requires precise regioselective synthesis, contrasting with simpler pyrazole couplings in and .

Q & A

Q. What are the common synthetic routes for preparing (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Click Chemistry : The triazole ring is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a pyrrolidine-azide intermediate and an alkyne derivative.

Biphenyl Coupling : Suzuki-Miyaura cross-coupling is employed to attach the 4'-methylbiphenyl moiety to the pyrrolidine-triazole core.

Ketone Formation : A Friedel-Crafts acylation or nucleophilic acyl substitution is used to form the methanone bridge.
Key reaction conditions include inert atmospheres (N₂/Ar), anhydrous solvents (THF, DMF), and catalysts like Pd(PPh₃)₄ for coupling reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • HPLC : To assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole and biphenyl groups. For example, the triazole proton appears as a singlet at δ 7.8–8.2 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 373.18) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine-triazole moiety (e.g., bond angles and torsional strain) .

Q. How can researchers screen this compound for biological activity in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values against kinases or proteases.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine binding affinity (Kᵢ) for GPCRs .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazole-pyrrolidine intermediate?

  • Methodological Answer :
  • Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands like TBTA (tris(benzyltriazolylmethyl)amine) to enhance CuAAC efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus mixed systems (t-BuOH/H₂O) to improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) while maintaining >90% yield .

Q. How should researchers address contradictory bioactivity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to rule out false positives from metabolite interference .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 4'-methyl with Cl or OMe) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., EGFR kinase) to model binding poses. Focus on triazole-pyrrolidine H-bonding with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize potency .

Q. What is the role of the triazole moiety in the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Metabolic Resistance : The triazole’s rigidity reduces oxidative metabolism by CYP450 enzymes compared to flexible amide bonds.
  • Permeability : LogD measurements (e.g., shake-flask method) show the triazole enhances blood-brain barrier penetration (logD = 1.8) .
  • Solubility : Use PBS (pH 7.4) solubility assays; the triazole’s polarity improves aqueous solubility (>50 µM) versus aryl analogs .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/powder handling .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
  • First Aid : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, move to fresh air and monitor for CNS depression .

Q. How does this compound compare structurally and functionally to analogs with pyrazole or isoxazole rings?

  • Methodological Answer :
  • Thermodynamic Stability : Pyrazole analogs (e.g., from ) show higher melting points (180–220°C) due to stronger H-bonding.
  • Bioactivity : Triazole derivatives exhibit 10-fold higher kinase inhibition (IC₅₀ = 12 nM) than isoxazole variants, attributed to stronger π-π stacking .
  • Synthetic Complexity : Triazole formation via CuAAC is more modular than pyrazole cyclocondensation (requiring hydrazines) .

Q. What strategies validate the compound’s purity in multi-step syntheses?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Detect impurities at 254 nm; ensure all peaks integrate to >99% .
  • Elemental Analysis : Confirm C, H, N content within 0.4% of theoretical values (e.g., C: 68.2%, H: 5.9%, N: 15.1%) .
  • 2D NMR (HSQC/HMBC) : Resolve diastereomer contamination in the pyrrolidine ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.